2,4-Dibromo-6-fluorobenzyl chloride
Overview
Description
2,4-Dibromo-6-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Br2ClF It is a derivative of benzyl chloride, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions, and a fluorine atom at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluorobenzyl chloride typically involves the halogenation of 6-fluorobenzyl chloride. One common method is the bromination of 6-fluorobenzyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction: Formation of 2,4-dibromo-6-fluorotoluene.
Scientific Research Applications
2,4-Dibromo-6-fluorobenzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in the synthesis of drug candidates with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluorobenzyl chloride in chemical reactions involves the electrophilic nature of the benzyl chloride moiety, which makes it susceptible to nucleophilic attack. The presence of electron-withdrawing bromine and fluorine atoms further enhances its reactivity by stabilizing the transition state during nucleophilic substitution and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-chlorobenzyl chloride: Similar structure but with a chlorine atom instead of fluorine.
2,4-Dibromo-6-methylbenzyl chloride: Similar structure but with a methyl group instead of fluorine.
2,4-Dibromo-6-nitrobenzyl chloride: Similar structure but with a nitro group instead of fluorine.
Uniqueness
2,4-Dibromo-6-fluorobenzyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals for their enhanced biological activity and stability.
Properties
IUPAC Name |
1,5-dibromo-2-(chloromethyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVJWYLVZCLFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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